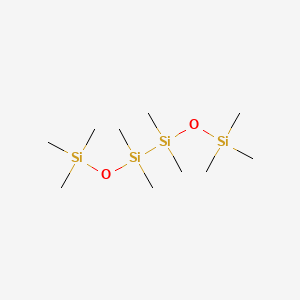
1-Tert-butylsulfonyl-2,5-dihydropyrrole
Vue d'ensemble
Description
1-Tert-butylsulfonyl-2,5-dihydropyrrole (TBDP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it useful in various fields, including biochemistry, pharmacology, and organic chemistry. In
Mécanisme D'action
The mechanism of action of 1-Tert-butylsulfonyl-2,5-dihydropyrrole is not fully understood, but it is believed to act as a nucleophile in organic reactions. The tert-butylsulfonyl group is a good leaving group, and this property makes 1-Tert-butylsulfonyl-2,5-dihydropyrrole useful in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the tert-butylsulfonyl group is replaced by another functional group.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Tert-butylsulfonyl-2,5-dihydropyrrole. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic. 1-Tert-butylsulfonyl-2,5-dihydropyrrole has been found to be stable in biological systems, making it a potential candidate for drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Tert-butylsulfonyl-2,5-dihydropyrrole is its ability to protect multiple functional groups. This property makes it useful in the synthesis of complex organic molecules. 1-Tert-butylsulfonyl-2,5-dihydropyrrole is also easy to remove under mild conditions, making it a valuable tool in organic synthesis.
However, 1-Tert-butylsulfonyl-2,5-dihydropyrrole has some limitations in lab experiments. The compound can be difficult to handle due to its sensitivity to moisture and air. 1-Tert-butylsulfonyl-2,5-dihydropyrrole is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-Tert-butylsulfonyl-2,5-dihydropyrrole. One potential area of research is the development of new protecting groups that are more efficient and cost-effective than 1-Tert-butylsulfonyl-2,5-dihydropyrrole. Another potential area of research is the use of 1-Tert-butylsulfonyl-2,5-dihydropyrrole in drug delivery systems. 1-Tert-butylsulfonyl-2,5-dihydropyrrole has been found to be stable in biological systems, making it a potential candidate for targeted drug delivery.
Conclusion
In conclusion, 1-Tert-butylsulfonyl-2,5-dihydropyrrole is a valuable tool in organic synthesis and has potential applications in various scientific research fields. The compound is easy to remove under mild conditions, making it useful in the synthesis of complex organic molecules. 1-Tert-butylsulfonyl-2,5-dihydropyrrole has low toxicity and is stable in biological systems, making it a potential candidate for drug delivery systems. However, there are limitations to the use of 1-Tert-butylsulfonyl-2,5-dihydropyrrole in lab experiments, and further research is needed to explore its potential applications.
Applications De Recherche Scientifique
1-Tert-butylsulfonyl-2,5-dihydropyrrole has been found to be useful in various scientific research applications. One of the most significant applications of 1-Tert-butylsulfonyl-2,5-dihydropyrrole is in the field of organic chemistry, where it is used as a protecting group for amines. 1-Tert-butylsulfonyl-2,5-dihydropyrrole can be used to protect primary and secondary amines, and the protecting group can be easily removed under mild conditions, making it a valuable tool in organic synthesis.
1-Tert-butylsulfonyl-2,5-dihydropyrrole has also been used in the synthesis of natural products, such as alkaloids and amino acids. The compound has been found to be useful in the synthesis of complex natural products due to its ability to protect multiple functional groups.
Propriétés
IUPAC Name |
1-tert-butylsulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)12(10,11)9-6-4-5-7-9/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNYYFMORUPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butylsulfonyl-2,5-dihydropyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



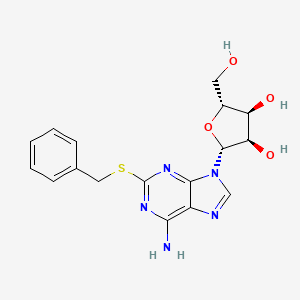
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)

![5-Bromo-2-phenylfuro[2,3-b]pyridine](/img/structure/B3266685.png)
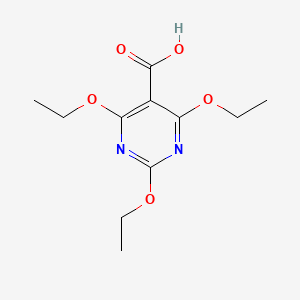
![6-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide](/img/structure/B3266692.png)
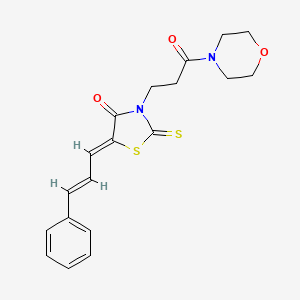
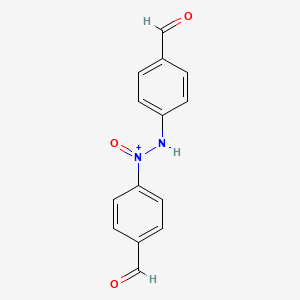
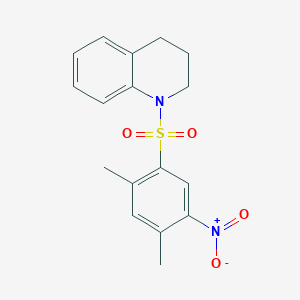
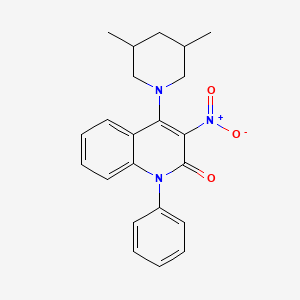
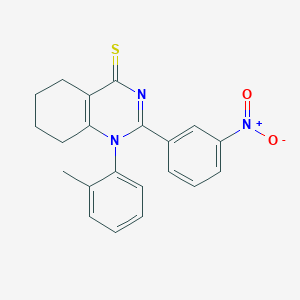
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)
